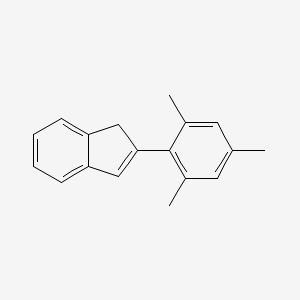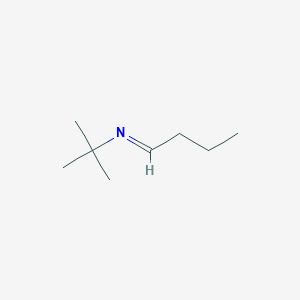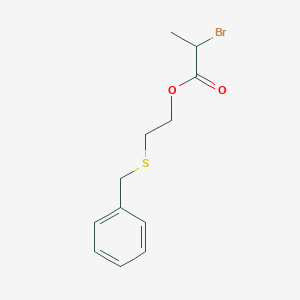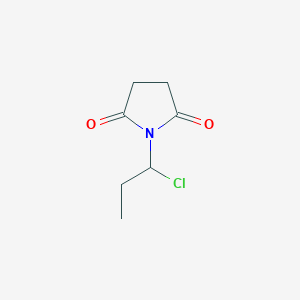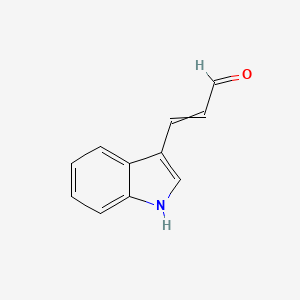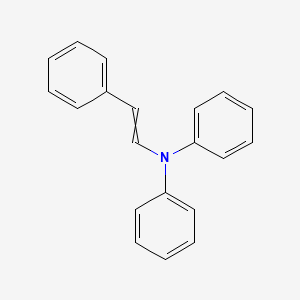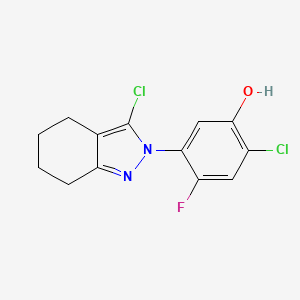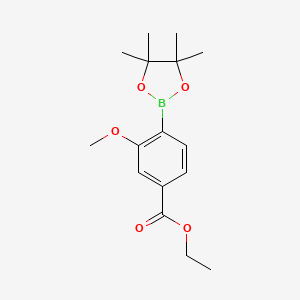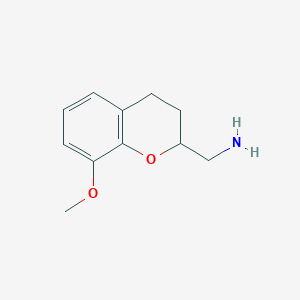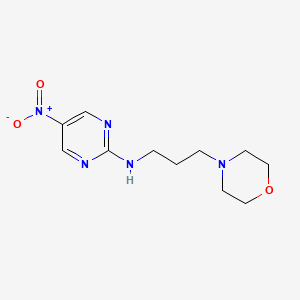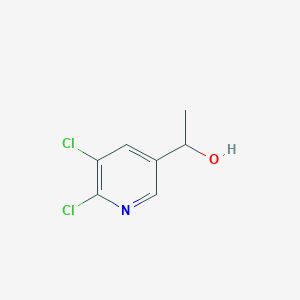
5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine
概要
説明
5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine: is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine typically involves the reaction of thiophene derivatives with pyrimidine precursors under controlled conditions. One common method includes the use of thiophene-2-carbaldehyde, which reacts with methylthio-substituted pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiophene moiety, resulting in the formation of dihydropyrimidines or reduced thiophenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines and reduced thiophenes.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals and other substrates.
作用機序
The mechanism of action of 5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.
類似化合物との比較
- 2-Methylthio-4-(thiophen-2-yl)pyrimidine
- 5-Methyl-4-(thiophen-2-yl)pyrimidine
- 5-Methyl-2-(methylthio)pyrimidine
Comparison: Compared to similar compounds, 5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine exhibits unique properties due to the presence of both the methylthio and thiophene groups. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C10H10N2S2 |
|---|---|
分子量 |
222.3 g/mol |
IUPAC名 |
5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-11-10(13-2)12-9(7)8-4-3-5-14-8/h3-6H,1-2H3 |
InChIキー |
GSYQHFIIYOMWMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C2=CC=CS2)SC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B8612958.png)
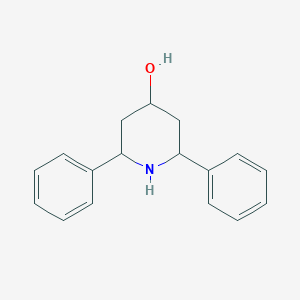
![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)
